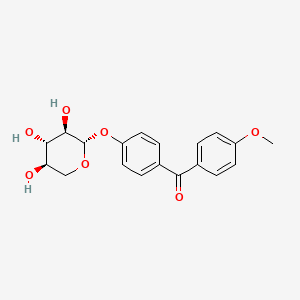
Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
Description
Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound with a complex structure that includes both methoxy and xylopyranosyloxy functional groups
Properties
CAS No. |
83354-84-1 |
|---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H20O7/c1-24-13-6-2-11(3-7-13)16(21)12-4-8-14(9-5-12)26-19-18(23)17(22)15(20)10-25-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1 |
InChI Key |
CUKBMNYURUPQJS-LULLPPNCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the reagents used.
Scientific Research Applications
Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, neutralizing oxygen radicals in human cells . This activity is mediated through its functional groups, which can donate electrons to reactive oxygen species, thereby reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar in structure but lacks the xylopyranosyloxy group.
Methanone, (4-methylphenyl)phenyl-: Similar but has a methyl group instead of a methoxy group.
Methanone, bis(4-methoxyphenyl)-: Contains two methoxyphenyl groups but lacks the xylopyranosyloxy group.
Uniqueness
Methanone, (4-methoxyphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both methoxy and xylopyranosyloxy groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


